

N-Cbz-4-keto-L-proline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-Carbobenzyloxy-4-keto-L-proline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the structure, stereochemistry, synthesis, and characterization of N-Cbz-4-keto-L-proline, a key building block in medicinal chemistry and drug development.

Molecular Structure and Properties

N-Cbz-4-keto-L-proline, systematically named (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The molecule incorporates a ketone group at the 4-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom.

The presence of the Cbz group enhances the lipophilicity of the molecule and prevents unwanted reactions at the nitrogen atom during chemical synthesis. The ketone functionality at the 4-position serves as a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including enzyme inhibitors and peptidomimetics.

Chemical Structure of N-Cbz-4-keto-L-proline

Caption: 2D structure of N-Cbz-4-keto-L-proline.

Quantitative Data Summary

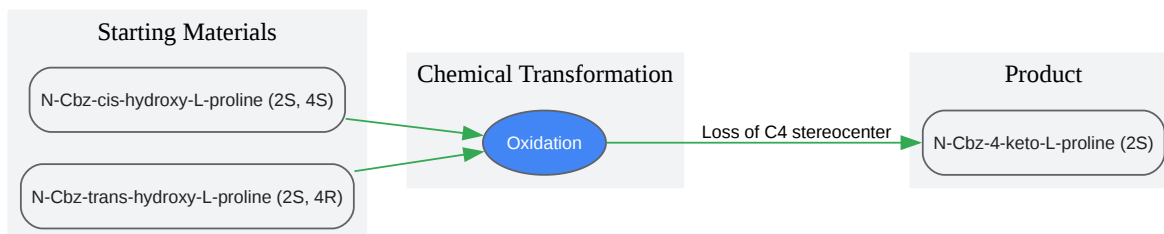
Property	Value	Reference
CAS Number	64187-47-9	[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₅	[1]
Molecular Weight	263.25 g/mol	[1]
Melting Point	95 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethyl acetate, and other common organic solvents.	

Stereochemistry

The stereochemistry of N-Cbz-4-keto-L-proline is a critical aspect influencing its utility in asymmetric synthesis and its interaction with biological targets.

- **Alpha-Carbon (C2):** The molecule is derived from L-proline, which dictates the (S) configuration at the alpha-carbon (C2). This stereocenter is crucial for the overall three-dimensional shape of the molecule and its derivatives.
- **C4 Position:** The precursor to N-Cbz-4-keto-L-proline is typically N-Cbz-hydroxy-L-proline, which can exist as two diastereomers: cis-(2S, 4S) and trans-(2S, 4R). The oxidation of the hydroxyl group at the C4 position to a ketone results in the loss of the chiral center at this position. Therefore, N-Cbz-4-keto-L-proline has a single defined stereocenter at C2.

Stereochemical Pathway



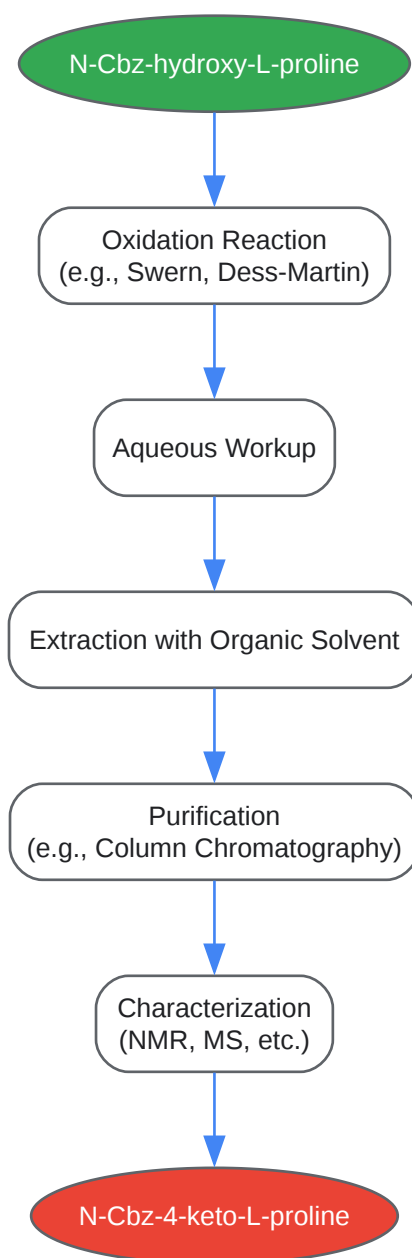
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Caption: Stereochemical relationship between N-Cbz-hydroxy-L-proline isomers and N-Cbz-4-keto-L-proline.

Experimental Protocols

The synthesis of N-Cbz-4-keto-L-proline is most commonly achieved through the oxidation of the corresponding N-Cbz-hydroxy-L-proline. Several oxidation methods are suitable for this transformation, with Swern oxidation and the use of Dess-Martin periodinane being prevalent due to their mild reaction conditions and high yields.

Synthesis Workflow



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Caption: General workflow for the synthesis and purification of N-Cbz-4-keto-L-proline.

Detailed Methodology: Oxidation using Dess-Martin Periodinane

This protocol describes a common and effective method for the synthesis of N-Cbz-4-keto-L-proline.

Materials:

- N-Cbz-hydroxy-L-proline (either cis or trans isomer)
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography elution

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-hydroxy-L-proline (1 equivalent) in anhydrous dichloromethane.
- **Addition of Oxidant:** To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes 1-3 hours.
- **Quenching:** Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO_3 and saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$. Stir vigorously until the layers become clear.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-Cbz-4-keto-L-proline as a white solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-Cbz-4-keto-L-proline. While a complete set of publicly available spectral data is not readily compiled, the following represents expected analytical data.

Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	Signals corresponding to the Cbz protecting group (aromatic protons and benzylic CH_2), and the pyrrolidine ring protons. The diastereotopic protons at the C3 and C5 positions will likely show complex splitting patterns. The alpha-proton at C2 will appear as a doublet of doublets.
^{13}C NMR	Resonances for the carbonyl carbons of the ketone, the carboxylic acid, and the carbamate of the Cbz group. Signals for the aromatic carbons of the phenyl ring and the aliphatic carbons of the pyrrolidine ring and the benzylic CH_2 .
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the $\text{C}=\text{O}$ stretching of the ketone, carboxylic acid, and carbamate groups.

Note: Actual chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. It is recommended to acquire and interpret the spectra for each synthesized batch.

Applications in Research and Development

N-Cbz-4-keto-L-proline is a valuable building block in the synthesis of a wide range of biologically active molecules. Its key applications include:

- **Peptidomimetics:** The ketone functionality allows for the introduction of diverse substituents at the 4-position, leading to the creation of novel proline analogs for incorporation into peptides to modulate their conformation and biological activity.
- **Enzyme Inhibitors:** It serves as a precursor for the synthesis of inhibitors of various enzymes, where the proline scaffold provides a rigid backbone for precise positioning of functional groups within an enzyme's active site.
- **Chiral Ligands:** The chiral nature of N-Cbz-4-keto-L-proline makes it a useful starting material for the synthesis of chiral ligands for asymmetric catalysis.

This technical guide provides a foundational understanding of N-Cbz-4-keto-L-proline. For specific applications and further details, researchers are encouraged to consult the primary scientific literature.

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References

- 1. rsc.org [rsc.org]
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